molecular formula C18H21NO5 B4387913 N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide

Cat. No. B4387913
M. Wt: 331.4 g/mol
InChI Key: AWQZVAXGQCSLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe has gained popularity among the scientific community due to its unique properties and potential applications in various research fields.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide exerts its effects by binding to the 5-HT2A receptor and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the perception of sensory stimuli, leading to hallucinations and altered states of consciousness. These effects are similar to those induced by other psychedelic compounds such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide offers several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize compared to other psychedelic compounds. However, N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide has several limitations, including its potential toxicity and lack of long-term safety data. It is important to use caution when handling N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide and to follow appropriate safety protocols.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide. One area of interest is the development of new N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide and its potential applications in the treatment of psychiatric disorders.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide is a synthetic compound that has gained popularity among the scientific community due to its unique properties and potential applications in various research fields. It is a potent agonist of the 5-HT2A receptor and has been used in studies investigating the role of this receptor in the pathophysiology of psychiatric disorders. N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide offers several advantages for lab experiments, but also has limitations that must be taken into consideration. There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide, including the development of new derivatives and the investigation of its long-term effects on the brain and behavior.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide has been used in studies investigating the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-ethoxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-5-24-16-8-6-12(10-17(16)23-4)18(20)19-14-11-13(21-2)7-9-15(14)22-3/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQZVAXGQCSLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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